molecular formula C15H17N3O4S B2618264 N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 478076-68-5

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2618264
CAS RN: 478076-68-5
M. Wt: 335.38
InChI Key: NBLMDAYLDWIYBG-UHFFFAOYSA-N
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Description

“N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide” seems to be a complex organic compound. Based on its name, it likely contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a nitro group (-NO2), and a morpholinoethyl group (which contains a morpholine ring - a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functionalities often involve specific methods to ensure purity and stability. For instance, the synthesis of 2-morpholinoethyl-substituted benzimidazolium salts involves the reaction of N-morpholinoethylbenzimidazole with alkyl halides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various spectroscopic techniques. Their structures are confirmed by spectral and elemental analysis, ensuring the correct functionalization of the methacrylate with the morpholino group .


Chemical Reactions Analysis

Compounds with similar functionalities, such as carbodiimide reagents, have been used for the chemical probing of RNA structure in cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as their reactivity in polymerization and behavior in chemical reactions, determine their applicability in synthesizing advanced materials.

Safety and Hazards

The safety data sheets of similar compounds suggest that they may be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-15(16-3-4-17-5-7-22-8-6-17)14-10-11-9-12(18(20)21)1-2-13(11)23-14/h1-2,9-10H,3-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLMDAYLDWIYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide

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